molecular formula C9H9FN4S B1271653 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-84-6

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271653
CAS RN: 151297-84-6
M. Wt: 224.26 g/mol
InChI Key: JZYRRNALZBYGTM-UHFFFAOYSA-N
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Description

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol (4AFBT) is a small molecule that has been used in various scientific research applications. It is a versatile compound with a wide range of applications, including in organic synthesis, drug development, and biochemistry. 4AFBT is a member of the triazole family of compounds, which are characterized by their three-membered ring structure. The compound has been studied extensively in the past few decades, and its potential applications have been explored in various fields.

Scientific Research Applications

Gastroprokinetic Activity

This compound has been studied for its potential as a gastroprokinetic agent . It may influence gastrointestinal motility by acting as a serotonin 5-HT4 receptor agonist. This application could be significant in the development of treatments for conditions like gastroparesis .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial activity . They have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, showing promise as potential antibacterial agents .

Serotonin Receptor Agonistic Activity

It has been found to have equipotent agonistic activity on serotonin 5-HT4 receptors. This suggests its potential use in neurological research , particularly in studying conditions influenced by serotonin levels .

Synthesis of Schiff Bases

The compound is used in the synthesis of Schiff base derivatives . These derivatives have a wide range of applications, including as ligands in coordination chemistry and as catalysts in various chemical reactions .

Development of New Synthetic Drug Molecules

The indole nucleus, which is part of this compound’s structure, is found in many synthetic drug molecules. This makes it a valuable scaffold for the development of new drugs with high affinity to multiple receptors .

Enantiomerically Pure Compounds

The compound’s derivatives are used to prepare enantiomerically pure compounds . This is important for the synthesis of drugs that require specific stereochemistry to be effective .

Chemical Synthesis Acceleration

Microwave-assisted synthesis involving derivatives of this compound has shown to increase yields and reduce reaction times. This application is beneficial in accelerating chemical synthesis processes, making them more efficient and cost-effective .

Mechanism of Action

properties

IUPAC Name

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRRNALZBYGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147445
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

CAS RN

151297-84-6
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151297-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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